molecular formula C7H7ClO B042318 2-Chloro-5-methylphenol CAS No. 615-74-7

2-Chloro-5-methylphenol

Cat. No.: B042318
CAS No.: 615-74-7
M. Wt: 142.58 g/mol
InChI Key: SMFHPCZZAAMJJO-UHFFFAOYSA-N
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Description

2-Chloro-5-methylphenol is an organic compound with the molecular formula C7H7ClO. It is a chlorinated derivative of methylphenol (cresol) and is known for its antiseptic and disinfectant properties. This compound is also referred to as 6-chloro-m-cresol .

Scientific Research Applications

2-Chloro-5-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies involving microbial inhibition due to its antiseptic properties.

    Medicine: Investigated for its potential use in disinfectants and antiseptics.

    Industry: Utilized in the production of pesticides, dyes, and pharmaceuticals.

Safety and Hazards

2-Chloro-5-methylphenol may cause an allergic skin reaction and serious eye damage. It is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray .

Biochemical Analysis

Biochemical Properties

2-Chloro-5-methylphenol plays a significant role in biochemical reactions due to its phenolic structure. It interacts with various enzymes and proteins, including cytochrome P450 enzymes, which are involved in its metabolic processing. The compound can act as a substrate for these enzymes, leading to hydroxylation and other metabolic transformations. Additionally, this compound can interact with cellular proteins through hydrogen bonding and hydrophobic interactions, affecting their function and stability .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can also modulate cell signaling pathways such as the MAPK and NF-κB pathways, leading to changes in cell proliferation, apoptosis, and inflammatory responses . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit the activity of specific enzymes, such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent neurotoxic effects . The compound can also induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and activate stress response pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and epigenetic regulators, resulting in changes in cellular function and phenotype .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade upon prolonged exposure to light and heat. Over time, the degradation products of this compound can accumulate and exert different biological effects compared to the parent compound . Long-term studies have shown that chronic exposure to this compound can lead to persistent changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be metabolized efficiently by the liver. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and immunotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects. It is crucial to determine the safe dosage range for this compound to minimize potential risks in therapeutic and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes catalyze the hydroxylation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion . The metabolic processing of this compound can influence its biological activity and toxicity, highlighting the importance of understanding its metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation in different cellular compartments . The distribution of this compound can affect its biological activity and toxicity, as certain tissues may be more susceptible to its effects. Understanding the transport and distribution of this compound is essential for predicting its pharmacokinetics and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications and targeting signals. For example, this compound can accumulate in the mitochondria, where it can interfere with mitochondrial function and induce oxidative stress . Additionally, the compound can localize to the nucleus and modulate gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of this compound is a critical factor in determining its biological effects and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-methylphenol can be synthesized through various methods. One common method involves the chlorination of 5-methylphenol (m-cresol) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenol
  • 5-Chloro-2-methylphenol
  • 2-Chloro-3-methylphenol
  • 3-Chloro-5-methylphenol

Uniqueness

2-Chloro-5-methylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it exhibits different reactivity and efficacy in various applications .

Properties

IUPAC Name

2-chloro-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFHPCZZAAMJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046558
Record name 2-Chloro-5-methylphenol
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Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] Off-white solid; [MSDSonline]
Record name 3-Methyl-6-chlorophenol
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Boiling Point

196 °C
Record name 3-METHYL-6-CHLOROPHENOL
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Solubility

Very soluble in ethanol, Greater than 1.00 mg/l in water
Record name 3-METHYL-6-CHLOROPHENOL
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Density

1.215 g/cu cm
Record name 3-METHYL-6-CHLOROPHENOL
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Vapor Pressure

0.04 [mmHg]
Record name 3-Methyl-6-chlorophenol
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Color/Form

Prisms from petroleum ether

CAS No.

615-74-7, 54548-50-4
Record name 2-Chloro-5-methylphenol
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Record name 2-Chloro-5-methylphenol
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Record name Phenol, 3-methyl-, monochloro deriv.
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Record name Phenol, 2-chloro-5-methyl-
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Record name 2-Chloro-5-methylphenol
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Record name 6-chloro-m-cresol
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Record name 2-CHLORO-5-METHYLPHENOL
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Record name 3-METHYL-6-CHLOROPHENOL
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Melting Point

45.5 °C
Record name 3-METHYL-6-CHLOROPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7107
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2-chloro-5-methylphenol influence its crystal formation and what types of intermolecular interactions are observed?

A1: The crystal structure of this compound is characterized by two unique molecules within its asymmetric unit. [] These molecules arrange themselves in a way that facilitates various intermolecular interactions, including:

    Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

    A3: Yes, this compound can act as a valuable building block in organic synthesis. For example, it readily reacts with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine. [] This reaction yields highly functionalized 2-oxo-2H-chromenes (also known as coumarins), demonstrating its utility in constructing more complex molecular structures. []

    Q3: What analytical methods are commonly employed for the detection and quantification of benzene derivatives, including this compound, in biological samples?

    A4: High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of benzene derivatives, including this compound, in biological samples like urine and blood. [] This method allows for the separation and quantification of these compounds, making it a crucial tool in occupational monitoring and biomonitoring studies. []

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